molecular formula C16H18N2O4 B4024499 N~2~-(furan-2-ylmethyl)-N-(3-methylphenyl)-alpha-asparagine

N~2~-(furan-2-ylmethyl)-N-(3-methylphenyl)-alpha-asparagine

Cat. No.: B4024499
M. Wt: 302.32 g/mol
InChI Key: AOCDUIOMWQTZTK-UHFFFAOYSA-N
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Description

N~2~-(furan-2-ylmethyl)-N-(3-methylphenyl)-alpha-asparagine is a synthetic organic compound that features a furan ring, a methyl-substituted phenyl group, and an asparagine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(furan-2-ylmethyl)-N-(3-methylphenyl)-alpha-asparagine typically involves the following steps:

    Formation of the furan-2-ylmethyl group: This can be achieved through the reaction of furfural with a suitable reducing agent to form furan-2-ylmethanol.

    Attachment of the furan-2-ylmethyl group to the asparagine: This step involves the reaction of furan-2-ylmethanol with asparagine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired product.

    Introduction of the 3-methylphenyl group: The final step involves the reaction of the intermediate product with 3-methylphenyl isocyanate under suitable conditions to yield N2-(furan-2-ylmethyl)-N-(3-methylphenyl)-alpha-asparagine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N~2~-(furan-2-ylmethyl)-N-(3-methylphenyl)-alpha-asparagine can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The furan ring can be reduced to form tetrahydrofuran derivatives.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~).

    Substitution: Common reagents include halogens (e.g., Br2, Cl2) and nitrating agents (e.g., HNO3/H~2~SO~4~).

Major Products

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Tetrahydrofuran derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

N~2~-(furan-2-ylmethyl)-N-(3-methylphenyl)-alpha-asparagine has several scientific research applications:

    Chemistry: It can be used as a building block in the synthesis of more complex molecules.

    Biology: It may be used in studies of enzyme-substrate interactions due to its unique structure.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N2-(furan-2-ylmethyl)-N-(3-methylphenyl)-alpha-asparagine involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and phenyl group may facilitate binding to these targets, while the asparagine moiety may participate in hydrogen bonding or other interactions. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N~2~-(furan-2-ylmethyl)-N-(phenyl)-alpha-asparagine: Similar structure but lacks the methyl group on the phenyl ring.

    N~2~-(furan-2-ylmethyl)-N-(4-methylphenyl)-alpha-asparagine: Similar structure but with the methyl group in a different position on the phenyl ring.

    N~2~-(furan-2-ylmethyl)-N-(3-chlorophenyl)-alpha-asparagine: Similar structure but with a chlorine atom instead of a methyl group on the phenyl ring.

Uniqueness

N~2~-(furan-2-ylmethyl)-N-(3-methylphenyl)-alpha-asparagine is unique due to the specific positioning of the methyl group on the phenyl ring, which may influence its chemical reactivity and interactions with molecular targets. This uniqueness can be leveraged in the design of new compounds with desired properties.

Properties

IUPAC Name

3-(furan-2-ylmethylamino)-4-(3-methylanilino)-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4/c1-11-4-2-5-12(8-11)18-16(21)14(9-15(19)20)17-10-13-6-3-7-22-13/h2-8,14,17H,9-10H2,1H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOCDUIOMWQTZTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C(CC(=O)O)NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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